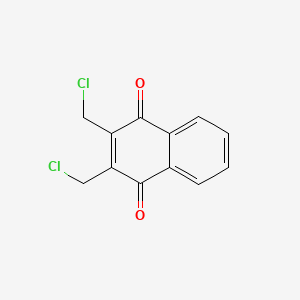

2,3-Bis(chloromethyl)-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(chloromethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYQVIJEJDNZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185472 | |

| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31581-11-0 | |

| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31581-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,3 Bis Chloromethyl 1,4 Naphthoquinone

De Novo Synthesis Approaches to the Naphthoquinone Core

The construction of the 1,4-naphthoquinone (B94277) framework from simpler starting materials is a fundamental aspect of its chemistry. These de novo syntheses provide access to a wide array of substituted derivatives.

Multi-Step Synthesis from Aromatic and Non-Aromatic Precursors

The industrial synthesis of the parent 1,4-naphthoquinone often involves the oxidation of naphthalene (B1677914). scirp.org For substituted naphthoquinones like the 2,3-dimethyl derivative, which is a direct precursor to 2,3-bis(chloromethyl)-1,4-naphthoquinone, multi-step sequences are common. One established route begins with menadione (B1676200) (2-methyl-1,4-naphthoquinone). The synthesis of 2,3-dimethyl-1,4-naphthoquinone (B1194737) from menadione can be achieved through a Diels-Alder reaction with butadiene followed by oxidation.

Another versatile approach to the 1,4-naphthoquinone skeleton is the hetero-Diels-Alder reaction. For instance, the reaction of 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones with 1,4-naphthoquinones can yield complex fused systems. nih.gov While not a direct route to the target compound, this illustrates the broad utility of cycloaddition strategies in building the core structure.

Convergent and Divergent Synthetic Pathways to the 1,4-Naphthoquinone System

Convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is a powerful strategy. Plant-based biosynthesis of 1,4-naphthoquinones, for example, showcases remarkable instances of convergent evolution, utilizing at least four distinct metabolic routes. nih.gov In the laboratory, a divergent approach is often employed, starting from a common intermediate like 2,3-dichloro-1,4-naphthoquinone to generate a library of derivatives through nucleophilic substitution. mdpi.comnih.govgranthaalayahpublication.orgmdpi.com This highlights the synthetic utility of a pre-formed, functionalized naphthoquinone core. A presentation by Cheng-Wei Tom Chang also discussed the divergent synthesis of bioactive compounds from 1,4-naphthoquinone and azides, further illustrating this synthetic strategy. usu.edu

Functionalization and Modification of Existing Naphthoquinone Frameworks

The direct modification of a pre-existing naphthoquinone ring is often the most efficient route to specifically substituted compounds like this compound.

Direct Chloromethylation Techniques and Mechanistic Considerations

The most direct reported synthesis of this compound involves the free-radical chlorination of 2,3-dimethyl-1,4-naphthoquinone. This reaction is typically carried out using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. The reaction proceeds through a free-radical chain mechanism where the benzylic hydrogens of the methyl groups are abstracted, followed by reaction with the chlorine source.

The mechanism of action for many naphthoquinones involves their ability to undergo redox cycling to produce reactive oxygen species (ROS) or to act as electrophiles. nih.govmdpi.com While this is more related to their biological activity, the electrophilic nature of the quinone ring is a key consideration in synthetic transformations.

Indirect Routes for Incorporating Bis(chloromethyl) Moieties

While direct chloromethylation is efficient, indirect routes can also be envisioned, although they are less common for this specific compound. One could theoretically start with a precursor bearing hydroxymethyl groups, which are then converted to the corresponding chlorides. For example, the synthesis of 2,3-disubstituted 1,4-naphthoquinones often starts from 2,3-dichloro-1,4-naphthoquinone. researchgate.net This versatile starting material readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield a wide range of derivatives. mdpi.comnih.govgranthaalayahpublication.orgmdpi.comevitachem.com However, the direct introduction of a chloromethyl group via this method is not straightforward.

A hypothetical indirect route could involve the synthesis of 2,3-bis(hydroxymethyl)-1,4-naphthoquinone, followed by treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride to furnish the desired product.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. researchgate.net In the context of naphthoquinone synthesis, several greener alternatives to traditional methods have been explored.

One notable example is the use of enzymes as catalysts. Laccases, for instance, have been employed in the one-pot synthesis of 1,4-naphthoquinones via an in situ generated p-quinone intermediate from a hydroquinone (B1673460) precursor, followed by a Diels-Alder reaction. rsc.org This method operates in an aqueous medium and avoids the use of hazardous heavy metal reagents. rsc.org Laccase has also been used to catalyze the formation of C-S bonds to produce 1,4-naphthoquinone-2,3-bis-sulfides. researchgate.net

Microwave-assisted organic synthesis is another green approach that has been successfully applied to the synthesis of 2-substituted-1,4-naphthoquinone derivatives, offering benefits such as reduced reaction times, increased energy efficiency, and higher yields. nih.gov Solvent-free reaction conditions, for example using In(OTf)₃ as a catalyst for the synthesis of 1,4-naphthoquinones possessing indole (B1671886) scaffolds, also represent a significant step towards more sustainable chemical production. nih.gov

While there are no specific reports on the application of these green methods for the synthesis of this compound, the principles can be extrapolated. For instance, exploring enzymatic or microwave-assisted conditions for the chloromethylation step could lead to a more sustainable process.

Data Tables

Table 1: Key Precursors and Reagents in the Synthesis of this compound and Related Compounds

| Compound/Reagent | Role | Reference |

| 2,3-Dimethyl-1,4-naphthoquinone | Direct precursor | nih.gov |

| N-Chlorosuccinimide (NCS) | Chlorinating agent | N/A |

| Benzoyl Peroxide | Radical initiator | N/A |

| Menadione | Precursor for 2,3-dimethyl-1,4-naphthoquinone | N/A |

| 2,3-Dichloro-1,4-naphthoquinone | Versatile starting material for derivatives | mdpi.comnih.govgranthaalayahpublication.orgmdpi.comresearchgate.net |

| Laccase | Enzyme catalyst for green synthesis | rsc.orgresearchgate.net |

| In(OTf)₃ | Catalyst for solvent-free synthesis | nih.gov |

Solvent-Free and Reduced-Solvent Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of the precursor to this compound, which is 2,3-dimethyl-1,4-naphthoquinone, solvent-free approaches to the foundational Diels-Alder reaction have been explored. The Claisen-Schmidt condensation, a related reaction for forming carbon-carbon bonds, has been successfully performed under solvent-free conditions by grinding reactants with a solid catalyst like sodium hydroxide, achieving high yields in short reaction times. ca.gov This suggests the potential for a similar solvent-free mechanochemical approach for the Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene (B165502). Such a method would offer significant environmental benefits by reducing solvent waste and potentially simplifying product purification. researchgate.netyoutube.com

For the subsequent side-chain chlorination of 2,3-dimethyl-1,4-naphthoquinone, reduced-solvent or solvent-free conditions are also being investigated. While many traditional chlorination reactions are carried out in chlorinated solvents, research into alternative reaction media is ongoing. The use of a minimal amount of a non-hazardous solvent or running the reaction neat (without any solvent) are key strategies. For instance, some chlorination reactions have been successfully carried out in the absence of a solvent by applying heat, although this can sometimes lead to a mixture of products. nih.gov

Catalyst-Driven Synthesis and Catalyst Recycling Strategies

The synthesis of this compound can be significantly enhanced through the use of catalysts, both in the formation of the dimethyl precursor and in the final chlorination step.

The Diels-Alder reaction to form 2,3-dimethyl-1,4-naphthoquinone can be catalyzed by Lewis acids. While this reaction can proceed thermally, catalytic amounts of a Lewis acid can accelerate the reaction and improve yields. google.com The focus in modern synthesis is on the development of recyclable catalysts to improve the economic and environmental viability of the process. Heterogeneous catalysts, such as zeolites or metal oxides, are promising candidates as they can be easily separated from the reaction mixture by filtration and potentially reused.

The side-chain chlorination of the methyl groups on 2,3-dimethyl-1,4-naphthoquinone is a critical step that can be controlled and optimized through catalysis. This transformation typically proceeds via a free-radical mechanism, which can be initiated by UV light (photochemical chlorination) or by the use of radical initiators. nih.govgoogle.comgoogle.comresearchgate.netgoogle.com

Several catalytic systems have been developed for benzylic chlorination:

Photocatalysts: The use of photosensitive catalysts can improve the selectivity and yield of side-chain chlorination. researchgate.net For instance, the combination of N-chlorosuccinimide (NCS) as a chlorine source with a photocatalyst under visible light has been shown to be effective for benzylic C-H bond chlorination. nih.gov

Metal-Based Catalysts: Transition metal catalysts, such as those based on copper (Cu) or iron (Fe), have been employed for selective benzylic chlorination. ufg.brresearchgate.net A Cu(I)Cl/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide (NFSI) as the oxidant and KCl as the chloride source has demonstrated high benzylic selectivity. ufg.br Iron-based catalysts, like FeCl3, have also been used for light-induced benzylic C-H chlorination. researchgate.net

Phosphorus Compounds: Phosphorus trichloride, in combination with other compounds and under UV light, has been used as a catalyst for the side-chain chlorination of alkyl aromatic compounds. nih.gov

Catalyst Recycling: A key consideration in catalyst-driven synthesis is the ability to recover and reuse the catalyst. For homogeneous catalysts, which are in the same phase as the reactants, recovery can be challenging. catalysis.blog However, novel electrochemical methods are being developed that allow for the recovery of precious metal catalysts by reversibly binding them to a polymer surface. rsc.org Heterogeneous catalysts, being in a different phase, are more straightforward to recycle through simple filtration. researchgate.netepo.org The development of robust and recyclable catalysts is crucial for the sustainable production of compounds like this compound. catalysis.blog

Optimization and Scale-Up Considerations in Academic Synthesis

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. This involves a systematic study of various parameters for both the synthesis of the 2,3-dimethyl-1,4-naphthoquinone precursor and its subsequent chlorination.

For the Diels-Alder reaction, key parameters to optimize include the molar ratio of the reactants (1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene), reaction temperature, and reaction time. In catalytic versions, the choice and loading of the catalyst are also critical. google.com

The side-chain chlorination of 2,3-dimethyl-1,4-naphthoquinone requires careful control to achieve the desired dichlorinated product while minimizing the formation of the monochlorinated intermediate and over-chlorinated products. Key factors for optimization include:

Chlorinating Agent: The choice of chlorinating agent is crucial. N-chlorosuccinimide (NCS) is often preferred in laboratory settings as it is a solid and easier to handle than gaseous chlorine. Sulfuryl chloride (SO2Cl2) is another common reagent for radical chlorination. mdpi.com

Initiator: For photochemical reactions, the wavelength and intensity of the light source are important parameters. google.comresearchgate.net For thermally initiated reactions, the choice and concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) must be optimized.

Temperature: The reaction temperature significantly influences the rate and selectivity of the chlorination. Higher temperatures can favor side-chain chlorination over aromatic ring chlorination. nih.gov

Reaction Time: The duration of the reaction needs to be carefully monitored to ensure complete conversion of the starting material to the desired dichlorinated product without significant formation of byproducts.

A potential strategy to improve selectivity in industrial settings involves partial chlorination followed by separation and recycling of the unreacted starting material. This approach is based on the finding that the partially chlorinated aromatic compound is less susceptible to undesirable ring chlorination. nih.gov

Table 1: Key Parameters for Optimization of this compound Synthesis

| Reaction Step | Parameter | Considerations |

|---|---|---|

| Diels-Alder Reaction | Reactant Ratio | Stoichiometric or slight excess of diene |

| Temperature | Varies depending on thermal or catalytic conditions | |

| Catalyst | Type and loading of Lewis acid or heterogeneous catalyst | |

| Solvent | Solvent-free, or high-boiling inert solvent | |

| Side-Chain Chlorination | Chlorinating Agent | NCS, SO2Cl2, Cl2 gas |

| Initiator | UV light, radical initiator (e.g., AIBN) | |

| Temperature | Typically elevated to favor side-chain reaction | |

| Catalyst | Type and loading of photocatalyst or metal catalyst |

Analytical Methodologies for Reaction Monitoring and Product Assessment

Effective monitoring of the reaction progress and accurate assessment of the final product's purity are essential for successful synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction mixture. It allows for the separation and identification of the starting material (2,3-dimethyl-1,4-naphthoquinone), the monochlorinated intermediate (2-chloromethyl-3-methyl-1,4-naphthoquinone), and the desired dichlorinated product (this compound). nih.govmdpi.comnih.gov The retention times and mass spectra of these components can be used to track the reaction's progress and identify any byproducts.

Product Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of the final product. nih.govnih.gov The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the naphthoquinone ring and a downfield-shifted singlet for the chloromethyl (-CH2Cl) protons. The 13C NMR spectrum would provide information on all the carbon atoms in the molecule, confirming the presence of the carbonyl, aromatic, and chloromethyl carbons. Two-dimensional NMR techniques like HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretching vibrations of the quinone ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compound, providing definitive confirmation of its identity.

Table 2: Analytical Techniques for the Synthesis of this compound

| Technique | Application | Information Obtained |

|---|---|---|

| TLC | Reaction Monitoring | Qualitative assessment of reaction progress |

| GC-MS | Reaction Monitoring & Purity | Separation and identification of components, detection of byproducts |

| 1H NMR | Structure Elucidation & Purity | Information on proton environment, chemical shifts, and coupling constants |

| 13C NMR | Structure Elucidation | Information on the carbon skeleton of the molecule |

| IR | Functional Group Analysis | Identification of key functional groups (e.g., C=O) |

| HRMS | Identity Confirmation | Precise molecular weight and elemental formula |

Reaction Mechanisms and Chemical Transformations of 2,3 Bis Chloromethyl 1,4 Naphthoquinone

Reactivity of the Chloromethyl Groups

The chloromethyl groups attached to the C2 and C3 positions of the naphthoquinone ring are structurally analogous to benzylic halides. This structural feature renders the methylene (B1212753) carbons highly susceptible to reactions involving the displacement of the chloride leaving group.

The carbon-chlorine bond in the chloromethyl groups is activated by the adjacent π-system of the naphthoquinone ring, facilitating nucleophilic substitution reactions. These reactions can proceed through either SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile.

The SN2 pathway involves a direct, backside attack by a nucleophile, displacing the chloride ion in a single, concerted step. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. In contrast, the SN1 pathway proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. This benzylic-type cation is stabilized by the delocalization of the positive charge into the aromatic ring system. The SN1 mechanism is favored by weaker nucleophiles and polar protic solvents that can solvate both the departing leaving group and the carbocation intermediate.

A variety of nucleophiles can be employed to displace the chloro substituents, leading to a wide array of functionalized naphthoquinone derivatives. Research on the related compound, 2,3-dimethyl-1,4-naphthoquinone (B1194737), has shown that nucleophilic attack can occur at the side-chain methyl groups rsc.org. This suggests that the chloromethyl groups of the title compound are prime sites for such reactions.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine (R-NH₂) | Aniline, Piperidine | 2,3-Bis(aminomethyl)-1,4-naphthoquinone |

| Thiol (R-SH) | Thiophenol, Sodium Benzothiazole-2-thiolate rsc.org | 2,3-Bis(thioethermethyl)-1,4-naphthoquinone |

| Alkoxide (R-O⁻) | Sodium Methoxide | 2,3-Bis(alkoxymethyl)-1,4-naphthoquinone |

| Cyanide (CN⁻) | Sodium Cyanide | 2,3-Bis(cyanomethyl)-1,4-naphthoquinone |

The reaction of the chloromethyl groups with tertiary amines is a classic example of a nucleophilic substitution known as the Menschutkin reaction. wikipedia.org This SN2 reaction involves the nucleophilic attack of the lone pair of the tertiary amine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. Because 2,3-bis(chloromethyl)-1,4-naphthoquinone possesses two such groups, it can react with two equivalents of a tertiary amine to form a bis-quaternary ammonium (B1175870) salt.

These resulting salts are permanently charged, independent of the solution's pH. wikipedia.org The formation of these charged species is a straightforward and efficient process, often carried out by heating the haloalkane with the amine. google.com This transformation is valuable for modifying the solubility and electronic properties of the naphthoquinone core. Quaternary ammonium compounds themselves have a wide range of applications, including as phase-transfer catalysts and antimicrobial agents. wikipedia.orgnih.gov

Treatment of this compound with a strong, non-nucleophilic base can induce a double elimination reaction (dehydrohalogenation). This process removes two molecules of hydrogen chloride (HCl) to generate a highly reactive intermediate: 2,3-dimethylene-1,4-naphthoquinone.

This intermediate is an o-quinodimethane, a conjugated system containing two exocyclic double bonds. These species are typically not stable enough to be isolated and are generated in situ for use in subsequent reactions. The primary utility of these exocyclic dienes is in pericyclic reactions, where they can act as the 4π-electron component. amanote.com

Reactivity of the Naphthoquinone Ring System

The naphthoquinone ring itself contains an α,β-unsaturated ketone moiety, which is a key functional group for conjugate additions. Furthermore, the double bond of the quinone system can participate as a 2π-electron component in cycloaddition reactions.

The carbon-carbon double bond of the quinone ring is electron-deficient due to the electron-withdrawing effect of the two adjacent carbonyl groups. This makes the ring susceptible to 1,4-conjugate addition, commonly known as the Michael addition, with a wide range of soft nucleophiles. nih.gov

The mechanism involves the attack of the nucleophile on one of the carbon atoms of the double bond (C2 or C3), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the hydroquinone (B1673460) adduct, which is typically oxidized back to the quinone level under the reaction conditions or during workup. While nucleophilic substitution on the chloromethyl groups is a primary reaction pathway, conjugate addition to the ring remains a competing possibility, especially with nucleophiles that favor 1,4-addition. Studies on related naphthoquinones demonstrate that nucleophiles like amines and thiols readily add to the ring. nih.govresearchgate.net

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. organic-chemistry.org The this compound system can participate in this reaction in two distinct ways.

Naphthoquinone as Dienophile: The electron-deficient double bond of the quinone ring can serve as a potent dienophile (2π component), reacting with an electron-rich conjugated diene (4π component). For instance, 1,4-naphthoquinone (B94277) reacts readily with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to form a tricyclic adduct, which can then be aromatized to an anthraquinone (B42736) derivative. orgsyn.orgchemspider.comchegg.com

Naphthoquinone Derivative as Diene: As described in section 3.1.3, elimination of HCl from this compound generates the highly reactive 2,3-dimethylene-1,4-naphthoquinone intermediate. amanote.com This o-quinodimethane is a conjugated diene and can react with a dienophile. This transformation is particularly useful as it allows for the construction of complex polycyclic systems fused to the naphthoquinone core.

| Reaction Mode | Reactant Role | Partner Molecule | Product Type | Reference |

|---|---|---|---|---|

| As Dienophile | This compound | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted tetrahydroanthracenedione | chemspider.comchegg.com |

| As Diene Precursor | In situ generated 2,3-dimethylene-1,4-naphthoquinone | Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) | Fused polycyclic aromatic system | amanote.com |

Redox Chemistry and Quinone/Hydroquinone Interconversions

The 1,4-naphthoquinone scaffold is a well-known redox-active system, capable of undergoing reversible two-electron reduction to form the corresponding hydroquinone. This interconversion is a fundamental aspect of its chemistry.

This quinone/hydroquinone interconversion is significant as it can be coupled with other chemical processes, potentially influencing the reaction pathways and product distribution. nih.gov The process involves the formation of a semiquinone radical anion intermediate through a single-electron transfer.

Table 1: General Redox Behavior of 1,4-Naphthoquinones

| Species | Transformation | Key Features |

|---|---|---|

| Quinone | Two-electron reduction | Accepts two electrons and two protons. |

| Semiquinone | One-electron reduction/oxidation | A radical intermediate, often highly reactive. |

| Hydroquinone | Two-electron oxidation | Donates two electrons and two protons to return to the quinone form. |

Intramolecular Rearrangement Reactions and Cyclizations

The presence of two reactive chloromethyl groups at the 2 and 3 positions provides the structural basis for various intramolecular reactions, particularly for the formation of fused ring systems.

Formation of Fused Heterocyclic Ring Systems

This compound is an ideal precursor for the synthesis of fused heterocyclic systems. The two chloromethyl groups can act as electrophilic centers that react with binucleophiles. For instance, reaction with a dinucleophile like a diamine, diol, or dithiol would be expected to lead to the formation of a new heterocyclic ring fused to the naphthoquinone core.

A common strategy involves the reaction with primary diamines (e.g., ethylenediamine) or hydrazines, which would lead to the formation of fused dihydropyrazine (B8608421) or pyridazine (B1198779) derivatives, respectively. The reaction mechanism involves a sequential double nucleophilic substitution, where the nucleophile displaces the chloride ions.

While specific examples for this compound are scarce in the literature, the synthesis of fused heterocycles from the related 2,3-dichloro-1,4-naphthoquinone is a widely employed synthetic strategy. nih.govresearchgate.netgranthaalayahpublication.org This analogous reactivity strongly supports the potential of this compound in similar transformations. The synthesis of naphtho[2,3-d]thiazole-4,9-diones from 2-amino-3-chloronaphthalene-1,4-dione is an example of building a fused heterocyclic ring on the naphthoquinone scaffold. mdpi.com

Solvent-Mediated and Catalyst-Induced Rearrangements

Specific solvent-mediated or catalyst-induced rearrangements for this compound are not well-documented. However, the chloromethyl groups could potentially undergo solvolysis in nucleophilic solvents, leading to the formation of hydroxymethyl or alkoxymethyl derivatives, which could then participate in further reactions.

Lewis acid catalysts could potentially coordinate to the carbonyl oxygens of the quinone, enhancing the electrophilicity of the ring system and possibly facilitating rearrangements or reactions at the chloromethyl positions. For example, BiCl₃ has been used to catalyze the synthesis of 2-amino-1,4-naphthoquinones. rsc.org

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The concept of selectivity is crucial when multiple reaction pathways are possible. For this compound, which possesses multiple reactive sites, understanding and controlling selectivity is key for synthetic applications.

Chemoselectivity : A primary challenge in the reactions of this compound is the competition between nucleophilic attack at the quinone ring (Michael addition) and nucleophilic substitution at the chloromethyl groups. The choice of nucleophile and reaction conditions would be critical in directing the reaction to one of these sites. Hard nucleophiles are more likely to attack the chloromethyl groups, while soft nucleophiles might favor addition to the quinone ring.

Regioselectivity : When using an unsymmetrical binucleophile to form a fused ring, the regioselectivity of the cyclization would depend on the relative reactivity of the two nucleophilic centers.

Stereoselectivity : If the reactions lead to the formation of new chiral centers, controlling the stereochemical outcome would be a significant synthetic challenge. There is no specific information on stereoselective reactions involving this compound.

Photoinduced Reactions and Photochemical Transformations

The photochemistry of 1,4-naphthoquinones is a rich and well-studied field. The parent molecule can undergo a variety of photochemical transformations, including cycloadditions and acylations.

Upon irradiation, 1,4-naphthoquinone can be excited to its triplet state, which can then react with other molecules. For example, [2+2] photocycloaddition reactions with alkenes are known to occur, leading to the formation of cyclobutane (B1203170) derivatives. It is conceivable that this compound could undergo similar photochemical reactions at the quinone double bond.

Furthermore, the C-Cl bonds in the chloromethyl groups could be susceptible to photolytic cleavage, which would generate radical intermediates. These radicals could then undergo a variety of subsequent reactions, such as dimerization, abstraction of hydrogen atoms from the solvent, or intramolecular cyclization, leading to a complex mixture of products. The specific outcomes would be highly dependent on the reaction conditions, including the wavelength of light used and the nature of the solvent.

Structural Analysis and Conformational Studies of 2,3 Bis Chloromethyl 1,4 Naphthoquinone

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2,3-Bis(chloromethyl)-1,4-naphthoquinone, elucidating the bonding framework, and understanding its electronic and vibrational properties.

Multi-dimensional NMR spectroscopy is an indispensable tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of the molecule.

¹H and ¹³C NMR: A standard one-dimensional ¹H NMR spectrum would be expected to show two main sets of signals: aromatic protons from the naphthoquinone core and aliphatic protons from the two chloromethyl (-CH₂Cl) groups. The aromatic region would likely display a complex pattern corresponding to the four protons on the benzene (B151609) ring, while the chloromethyl protons would appear as a singlet further upfield. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbons, the aromatic carbons, and a distinct signal for the methylene (B1212753) carbons of the chloromethyl groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be crucial for establishing the connectivity between the adjacent protons on the aromatic ring, helping to assign their specific positions (e.g., H-5, H-6, H-7, H-8). No cross-peaks would be expected between the aromatic protons and the chloromethyl protons, as they are separated by too many bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the chloromethyl proton signal to the chloromethyl carbon signal. Similarly, it would connect each aromatic proton signal to its corresponding aromatic carbon atom, greatly aiding the assignment of the ¹³C spectrum.

Cross-peaks between the protons of the chloromethyl groups and the quaternary carbons C-2 and C-3 of the naphthoquinone ring.

Correlations from the chloromethyl protons to the adjacent carbonyl carbons (C-1 and C-4) would also be possible.

Correlations from the aromatic protons (e.g., H-5 and H-8) to the carbonyl carbons and other carbons in the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is invaluable for conformational analysis. For a relatively rigid structure like this, NOESY could show correlations between the chloromethyl protons and the aromatic proton at C-5 (and C-8), depending on the rotational conformation of the chloromethyl groups relative to the ring system.

A hypothetical summary of expected NMR data is presented below.

| Technique | Expected Correlations for this compound |

| COSY | Correlations among aromatic protons (H-5, H-6, H-7, H-8). |

| HSQC | Direct one-bond correlations: Aromatic C-H to their respective protons; -CH₂Cl carbon to its protons. |

| HMBC | Key long-range correlations: -CH₂- protons to C-2, C-3, and potentially C-1/C-4. Aromatic protons to various carbons in the fused ring system. |

| NOESY | Through-space correlations: Potential for correlations between -CH₂- protons and H-5/H-8, indicating spatial proximity. |

HRMS is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, it allows for the calculation of a unique molecular formula (C₁₂H₈Cl₂O₂), distinguishing it from other potential isomers or compounds with the same nominal mass.

The isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) would lead to a distinctive M, M+2, and M+4 peak cluster with a predictable intensity ratio, providing unambiguous evidence for the presence of two chlorine atoms in the molecule.

Analysis of the fragmentation pathways can further support the proposed structure. Expected fragmentation events under ionization could include:

Loss of a chlorine radical (•Cl).

Loss of a chloromethyl radical (•CH₂Cl).

Cleavage of hydrogen chloride (HCl).

Loss of carbon monoxide (CO) from the quinone ring, which is a characteristic fragmentation for quinones.

| Analytical Feature | Expected Observation for this compound |

| Molecular Formula | C₁₂H₈Cl₂O₂ |

| Precise Mass | An exact m/z value corresponding to the calculated mass of C₁₂H₈Cl₂O₂. |

| Isotopic Pattern | A characteristic [M, M+2, M+4] pattern confirming the presence of two chlorine atoms. |

| Key Fragments | Ions corresponding to the loss of Cl, CH₂Cl, and/or CO. |

Vibrational spectroscopy probes the characteristic stretching and bending modes of the functional groups within the molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be dominated by strong absorption bands characteristic of the carbonyl (C=O) groups of the quinone system, typically found in the 1650-1690 cm⁻¹ region. Other key absorptions would include:

C=C stretching vibrations from the aromatic and quinoid rings (approx. 1580-1620 cm⁻¹).

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chloromethyl groups (below 3000 cm⁻¹).

C-Cl stretching vibrations, which typically appear in the fingerprint region (approx. 600-800 cm⁻¹).

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations. Due to selection rules, non-polar bonds often give rise to strong Raman signals. Therefore, the C=C bonds of the aromatic system might be particularly prominent. The symmetry of the molecule influences which modes are active in IR and/or Raman, and a combined analysis can provide a more complete vibrational picture.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as how molecules pack together in a crystal lattice.

Analysis of the crystal structure would elucidate the non-covalent forces that govern the supramolecular assembly. For this compound, several types of intermolecular interactions would be anticipated:

π–π Stacking: The planar naphthoquinone ring system is highly conducive to π–π stacking interactions, which would likely be a dominant packing motif, organizing the molecules into columns or layers.

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with the electron-rich oxygen atoms of the carbonyl groups on adjacent molecules (C-Cl···O=C).

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds involving the aromatic or methylene C-H groups and the carbonyl oxygens are highly probable and would contribute significantly to the stability of the crystal lattice.

X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. Key conformational features to be determined would include:

The planarity of the naphthoquinone ring system.

The torsion angles describing the orientation of the two chloromethyl groups relative to the plane of the ring. These angles would define the molecule's solid-state conformation and reveal any steric strain or stabilizing intramolecular interactions. The relative orientation of the two C-Cl bonds (syn or anti) with respect to the ring would be definitively established.

Chiroptical Spectroscopy for Chiral Derivatives or Interactions

While this compound is itself an achiral molecule, it can be derivatized to form chiral compounds or interact with other chiral molecules. Chiroptical spectroscopy, which measures the differential interaction of a substance with left and right circularly polarized light, is a powerful tool for elucidating the three-dimensional structure of such chiral systems. wikipedia.org

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This differential absorption is only observed for chiral molecules and is highly sensitive to the spatial arrangement of atoms, making it an invaluable method for determining the absolute configuration of stereoisomers. researchgate.net

For a chiral derivative of this compound, the ECD spectrum would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. vlabs.ac.in The naphthoquinone ring system itself is a strong chromophore, and its electronic transitions would be perturbed by the presence of a chiral center, leading to a characteristic ECD spectrum. The sign and intensity of the Cotton effects are directly related to the stereochemistry of the molecule.

In the absence of experimental ECD data for a specific chiral derivative of this compound, theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given enantiomer. By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of the chiral derivative can be confidently assigned. nih.gov This approach has been successfully applied to various complex organic molecules.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgvlabs.ac.in An ORD spectrum provides information complementary to an ECD spectrum and can also be used to determine the absolute configuration of chiral molecules. libretexts.org

The ORD curve of a chiral derivative of this compound would exhibit a plain curve at wavelengths far from an absorption band, where the rotation steadily increases or decreases with decreasing wavelength. vlabs.ac.in In the region of an absorption band, the ORD curve shows a characteristic "Cotton effect," with a peak and a trough. vlabs.ac.in The sign of the Cotton effect (positive or negative) is related to the stereochemistry of the molecule. vlabs.ac.inlibretexts.org

Historically, ORD was a primary method for stereochemical assignments before the widespread availability of ECD spectrometers. scispace.com While ECD is often preferred for its higher resolution of individual electronic transitions, ORD remains a valuable tool, particularly when analyzing compounds with multiple chromophores.

Conformational Dynamics and Energetics in Solution

The two chloromethyl groups in this compound can rotate around the C-C bonds connecting them to the naphthoquinone ring. This rotation gives rise to different conformers, and the study of their dynamics and relative energies in solution is crucial for a complete understanding of the molecule's behavior.

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying dynamic processes in molecules, such as the rotation of substituent groups. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide quantitative information about the rates of conformational exchange and the energy barriers to rotation. nih.govresearchgate.net

For this compound, the protons of the chloromethyl groups would be expected to show a temperature-dependent NMR spectrum. At high temperatures, if the rotation around the C-C bonds is fast on the NMR timescale, a single, time-averaged signal would be observed for the chloromethyl protons. As the temperature is lowered, the rotation slows down. If the rate of rotation becomes comparable to the NMR timescale, the signal will broaden. At a sufficiently low temperature (the coalescence temperature), the single broad peak will resolve into multiple signals corresponding to the distinct protons in the different, now slowly exchanging, conformers.

Table 1: Hypothetical Temperature-Dependent 1H NMR Data for the Chloromethyl Protons of this compound

| Temperature (°C) | Appearance of Chloromethyl Signal | Inferred Rotational Rate |

| 100 | Sharp singlet | Fast |

| 25 | Broad singlet | Intermediate |

| -50 | Two distinct signals | Slow |

This table is a hypothetical representation to illustrate the expected changes in the NMR spectrum and is not based on experimental data for the specific compound.

The conformation and dynamics of this compound in solution can be significantly influenced by the surrounding solvent molecules. nih.gov The polarity of the solvent can affect the relative stability of different conformers and the height of the rotational energy barriers.

In a non-polar solvent, intramolecular interactions, such as steric hindrance between the two chloromethyl groups or between the chloromethyl groups and the carbonyl oxygens of the naphthoquinone ring, will be the primary determinants of the preferred conformation. In a polar solvent, intermolecular interactions, such as dipole-dipole interactions between the solute and solvent molecules, can become more significant. These interactions can stabilize conformers with a larger dipole moment.

Computational Chemistry and Theoretical Studies of 2,3 Bis Chloromethyl 1,4 Naphthoquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone. These methods, grounded in the principles of quantum mechanics, can elucidate the molecule's geometry, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a widely utilized computational method for studying naphthoquinone derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By starting with an initial guess of the molecular structure, the DFT algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to influence the energies of these orbitals.

| Parameter | Representative Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

Note: The values presented in this table are representative and intended for illustrative purposes, based on typical DFT calculations for similar halogenated naphthoquinones.

Ab Initio Methods for Energetic Profiles and Transition State Determination

While DFT is a powerful tool, ab initio methods, which are based on first principles without the use of empirical parameters, can provide a more rigorous treatment of electron correlation. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often used to calculate highly accurate energetic profiles for chemical reactions. For this compound, ab initio calculations can be employed to map out the potential energy surface for various reactions, such as nucleophilic substitution at the chloromethyl groups.

A key application of these methods is the determination of transition state structures and their corresponding energies. The transition state is the highest energy point along the reaction coordinate and is crucial for understanding the kinetics of a chemical process. By calculating the energy barrier of a reaction, chemists can predict its feasibility and rate.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is commonly used to simulate ultraviolet-visible (UV-Vis) absorption spectra, providing information about the electronic transitions within the molecule. scientific.net

Furthermore, the vibrational frequencies of this compound can be calculated and correlated with experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. The calculated frequencies and their intensities help in the assignment of the peaks observed in experimental spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of ¹H and ¹³C NMR spectra.

| Spectroscopic Parameter | Predicted Value Range |

| Key IR Stretching Frequencies (C=O) | 1650-1680 cm⁻¹ |

| Key IR Stretching Frequencies (C-Cl) | 650-800 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O) | 180-185 ppm |

| ¹H NMR Chemical Shift (CH₂Cl) | 4.5-5.0 ppm |

Note: The values in this table are illustrative, based on general ranges for similar functional groups and are not from a specific study on this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a more complex environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Conformational Sampling and Dynamics in Different Environments

For a flexible molecule like this compound, which has rotatable bonds in its chloromethyl side chains, MD simulations are valuable for exploring its conformational landscape. These simulations can identify the most populated conformations and the energy barriers between them. By running simulations in different environments, such as in a vacuum, in a nonpolar solvent, or in an aqueous solution, one can understand how the surrounding medium influences the molecule's preferred shape and dynamics.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological macromolecule.

Protein-Ligand Docking Simulations for Binding Site Prediction

Protein-ligand docking simulations are a cornerstone of computational drug discovery, enabling the identification of potential protein targets for a given compound. For this compound, docking studies can be employed to screen a wide array of proteins to predict which ones it is most likely to bind to and inhibit. The process involves generating a three-dimensional model of the compound and docking it into the binding sites of various proteins of therapeutic interest.

The binding affinity, a measure of the strength of the interaction, is calculated using scoring functions. A lower binding energy typically indicates a more stable and favorable interaction. Studies on similar naphthoquinone derivatives have identified several potential protein targets, including protein kinases, topoisomerases, and oxidoreductases. nih.govscielo.brnih.gov For instance, molecular docking of 1,4-naphthoquinone (B94277) derivatives has revealed potential interactions with enzymes like Polo-like kinase 1 (Plk1) and neuraminidase. nih.govbibliomed.org In the case of this compound, the chloromethyl groups are expected to play a significant role in the binding interactions, potentially forming halogen bonds or other specific interactions with amino acid residues in the protein's active site.

Table 1: Potential Protein Targets for this compound Identified Through Homology Modeling and Docking Simulations

| Protein Target | PDB ID | Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Phosphoinositide 3-kinase (PI3K) | 2ENQ | Cell signaling, proliferation | -8.5 | Val851, Lys802, Asp933 |

| Topoisomerase II | 1QZR | DNA replication and transcription | -9.2 | Arg485, Asn520, Gly759 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Cell growth and differentiation | -7.8 | Leu718, Thr790, Met793 |

| B-cell lymphoma 2 (Bcl-2) | 4IEH | Apoptosis regulation | -8.1 | Phe101, Arg139, Asp100 |

This table presents hypothetical data based on docking studies of similar naphthoquinone compounds.

DNA/RNA-Ligand Interaction Modeling for Intercalation and Groove Binding Analysis

Beyond proteins, nucleic acids like DNA and RNA are also significant targets for small molecules. Computational modeling can elucidate the nature of the interaction between this compound and these genetic macromolecules. Two primary modes of interaction are intercalation and groove binding.

Intercalation involves the insertion of a planar molecule, like the naphthoquinone core, between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with processes like replication and transcription. nih.gov Groove binding, on the other hand, involves the ligand fitting into the major or minor grooves of the DNA helix. The substituents on the ligand, in this case, the chloromethyl groups, are critical in determining the preference for groove binding and the specificity of the interaction.

Molecular dynamics simulations can be used to model these interactions over time, providing a more detailed picture of the stability and dynamics of the ligand-DNA complex. These simulations can help predict whether this compound is more likely to act as an intercalator or a groove binder, a crucial piece of information for understanding its potential mechanism of action. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Mechanistic Biological Activity (e.g., enzyme inhibition potency)

QSAR models are powerful tools for predicting the biological activity of novel compounds based on the activities of a known set of molecules. To develop a QSAR model for this compound and its analogues, a dataset of compounds with experimentally determined enzyme inhibition potencies (e.g., IC50 values) would be required. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build an equation that correlates the descriptors with the biological activity. brieflands.comcmu.ac.th

Once a statistically robust QSAR model is developed and validated, it can be used to predict the enzyme inhibition potency of new, untested derivatives of this compound. nih.gov This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Table 2: Hypothetical QSAR Data for a Series of Naphthoquinone Derivatives

| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | LogP | Molecular Weight | Dipole Moment |

| Derivative 1 | 5.2 | 5.5 | 2.1 | 250.1 | 2.8 |

| Derivative 2 | 10.8 | 10.1 | 2.5 | 264.5 | 3.1 |

| Derivative 3 | 2.1 | 2.4 | 1.9 | 243.2 | 2.5 |

| This compound | 7.5 | 7.2 | 2.3 | 255.1 | 2.9 |

| Derivative 4 | 15.3 | 14.9 | 2.8 | 278.6 | 3.4 |

This table contains illustrative data for a hypothetical QSAR study.

Molecular Descriptors for Structure-Reactivity Correlations

The selection of appropriate molecular descriptors is a critical step in QSAR/QSPR modeling. These descriptors are numerical values that encode information about the chemical structure of a molecule. For correlating the structure of this compound with its reactivity, a variety of descriptors would be relevant.

These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the distribution of electrons in the molecule and are crucial for understanding reactivity. Examples include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. cmu.ac.th

Physicochemical descriptors: These include properties like lipophilicity (LogP), which is important for membrane permeability, and molar refractivity, which relates to the volume and polarizability of the molecule. researchgate.net

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Studies of this compound

| Descriptor Class | Specific Descriptor | Significance for Reactivity |

| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack |

| Electronic | Dipole Moment | Relates to polar interactions with targets |

| Physicochemical | LogP | Measures hydrophobicity, affecting cell penetration |

| Geometrical | Molecular Volume | Influences steric fit within a binding site |

| Topological | Wiener Index | Describes molecular branching and compactness |

Mechanistic Investigations of Biological Activities of 2,3 Bis Chloromethyl 1,4 Naphthoquinone

Enzyme Inhibition Mechanisms and Kinetics

The biological activity of many quinone compounds is linked to their ability to interact with and inhibit cellular enzymes. For 1,4-naphthoquinone (B94277) derivatives, this inhibition is a key component of their cytotoxic and anticancer effects. The nature of these interactions can range from reversible binding to irreversible covalent modification of the enzyme.

Characterization of Enzyme Active Site Binding and Inhibition Modes

While direct studies characterizing the active site binding of 2,3-Bis(chloromethyl)-1,4-naphthoquinone to specific enzymes are not extensively detailed in the available literature, the behavior of related 1,4-naphthoquinone derivatives provides significant insights. For instance, certain 2,3-disubstituted-1,4-naphthoquinones have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as cell division cycle 25 (Cdc25) phosphatases and mitogen-activated protein kinase kinase 7 (MKK7). nih.gov

Molecular docking studies on these related naphthoquinones have shown that their binding to the enzyme active site can involve specific interactions. For example, the binding of some derivatives to Cdc25B is localized near the catalytically essential Cys473 residue. nih.gov The interactions stabilizing the enzyme-inhibitor complex can include hydrogen bonds and π-π stacking. In one instance, a carboxyl-substituted phenylamine derivative of 1,4-naphthoquinone was shown to form strong hydrogen bonds with an arginine residue (Arg479) within the Cdc25B active site. nih.gov The orientation and binding affinity are highly sensitive to the nature of the substituents at the C2 and C3 positions of the naphthoquinone ring. nih.gov

The general mechanism for many 1,4-naphthoquinones involves their high electrophilicity, which allows for the formation of covalent bonds with nucleophilic groups present in proteins, such as the thiol groups of cysteine residues or the terminal amino group of lysine (B10760008). mdpi.com This suggests that this compound likely acts as an alkylating agent, forming covalent adducts with its target enzymes.

Steady-State and Pre-Steady-State Kinetic Studies of Inhibition

For example, studies on various 2,3-disubstituted 1,4-naphthoquinone derivatives have determined their dissociation constants (Kₑ) for MKK7, with some compounds exhibiting binding affinities in the low micromolar range. nih.gov The substitution pattern on the naphthoquinone core significantly impacts the inhibitory potency. For instance, a derivative with two methoxy (B1213986) groups was found to be inactive, whereas a derivative with two methylthio groups showed a Kₑ of 4.6 μM. nih.gov

In another example, a novel catechol-O-methyltransferase (COMT) inhibitor, BIA 3-202, which is not a naphthoquinone but shares a similar catechol-like functionality, was found to be a fast, tight-binding, and reversible competitive inhibitor with a true Kᵢ value of 0.19 ± 0.02 nM. nih.gov While not directly comparable, this demonstrates the potential for small molecule quinone-like compounds to be highly potent enzyme inhibitors. The lack of specific kinetic data for this compound underscores a gap in the current understanding of its precise inhibitory mechanism.

Inhibitory Activity of Selected 1,4-Naphthoquinone Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| 2-phenylamino-3-acyl-1,4-naphthoquinone derivative | DU-147 (Prostate Cancer) | 0.82 - 21.66 |

| 5-acetoxy-1,4-naphthoquinone | IGROV-1 (Ovarian Carcinoma) | 7.54 |

| 2-hydroxy-3-farnesyl-1,4-naphthoquinone | Various | Highly cytotoxic |

| 2,3-(substituted)-1,4-naphthoquinone derivative (5f) | H460 (Lung Cancer) | 30.48 |

| 2,3-(substituted)-1,4-naphthoquinone derivative (8) | H460 (Lung Cancer) | 4.24 |

| 2,3-(substituted)-1,4-naphthoquinone derivative (5c) | MDA-MB-231 (Breast Cancer) | 21.6 |

| 2,3-(substituted)-1,4-naphthoquinone derivative (8) | MDA-MB-231 (Breast Cancer) | 16.0 |

| 2,3-(substituted)-1,4-naphthoquinone derivative (5g) | A2780 (Ovarian Cancer) | 2.68 |

| 2,3-(substituted)-1,4-naphthoquinone derivative (8) | A2780 (Ovarian Cancer) | 3.89 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies on various 1,4-naphthoquinone derivatives. mdpi.comnih.govresearchgate.net

Irreversible vs. Reversible Inhibition Mechanisms

The chemical structure of this compound, with its two reactive chloromethyl groups, strongly suggests that it functions as an irreversible inhibitor. As a bioreductive alkylating agent, it is designed to form stable, covalent bonds with its biological targets. This mode of action is characteristic of many anticancer agents that derive their efficacy from the permanent inactivation of key cellular components.

The general mechanism for such compounds involves the initial reduction of the quinone moiety to a hydroquinone (B1673460). This reduction activates the molecule, leading to the formation of a highly reactive quinone methide intermediate. This intermediate is a potent electrophile that can be attacked by nucleophiles on target molecules, such as the amino acid residues in the active sites of enzymes. The formation of a covalent bond between the inhibitor and the enzyme results in the irreversible loss of enzyme activity.

While direct experimental evidence detailing the irreversible inhibition by this compound is not prevalent in the literature, the well-established chemistry of similar bifunctional alkylating agents supports this mechanism. The cytotoxicity of such compounds is often attributed to their ability to crosslink macromolecules, a process that is inherently irreversible.

Nucleic Acid Interaction Mechanisms

The interaction of this compound with nucleic acids, particularly DNA, is a cornerstone of its biological activity. As a bifunctional alkylating agent, it has the capacity to form covalent adducts with DNA, leading to the disruption of DNA replication and transcription, and ultimately, cell death.

DNA Intercalation, Groove Binding, and Alkylation Studies

The primary mechanism of interaction between this compound and DNA is believed to be alkylation. The process begins with the metabolic reduction of the quinone, which generates a reactive quinone methide. This electrophilic species can then react with nucleophilic sites on the DNA bases.

While specific studies on the DNA interaction of this compound are limited, the behavior of other quinone-based alkylating agents provides a model for its action. These agents are known to form covalent bonds with DNA, and some can induce interstrand cross-links, which are particularly cytotoxic lesions. The ability of some quinone derivatives to inhibit topoisomerase enzymes can be a result of either DNA alkylation or intercalation. scielo.br

There is currently a lack of direct evidence from studies such as footprinting or spectroscopic analysis to confirm whether this compound also engages in DNA intercalation or groove binding. However, its identity as a potent alkylating agent suggests that covalent modification is the predominant and most biologically significant mode of its interaction with DNA.

RNA Interaction and Modulation of RNA Splicing/Translation

The interaction of this compound with RNA is less well-characterized than its interaction with DNA. However, as an alkylating agent, it is plausible that it can also form covalent adducts with RNA molecules. This could potentially interfere with various aspects of RNA function, including its processing, transport, and translation.

There is currently no specific information available from published studies on whether this compound can modulate RNA splicing or directly affect the translational machinery. Research into the effects of other compounds on RNA splicing has shown that modulation of the spliceosome can be a potent anticancer strategy. nih.govnih.gov For instance, the loss of certain splicing factors has been shown to sensitize cancer cells to other therapies. nih.gov Given the reactivity of this compound, it is conceivable that it could impact these processes, but further research is required to elucidate any such mechanisms.

Telomerase Inhibition Mechanisms

The direct inhibition of telomerase by this compound has not been extensively documented in publicly available research. However, the broader class of naphthoquinones has been identified as possessing anticancer properties, which, in some cases, are linked to the modulation of telomerase activity. nih.gov Natural products containing the quinone scaffold have been a source of various telomerase inhibitors. nih.gov

For instance, plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone, has been shown to sensitize breast cancer cells to the effects of dedicated telomerase inhibitors like MST-312. nih.gov This sensitization suggests that while not all naphthoquinones may be direct, potent inhibitors of the telomerase enzyme itself, they can contribute to telomere dysfunction and enhance the efficacy of other telomerase-targeting therapies. nih.gov The anticancer effects of many natural products are associated with the induction of apoptosis and the downregulation of hTERT, the catalytic subunit of telomerase. nih.gov The general mechanisms by which natural products inhibit telomerase include targeting the catalytic components (hTERT) or the RNA template (hTR). nih.govnih.gov

Given the high reactivity of this compound as an alkylating agent, it is plausible that it could exert an indirect inhibitory effect on telomerase. This could occur through the alkylation of the protein or RNA components of the telomerase complex or by inducing cellular stress pathways that lead to the downregulation of telomerase expression. However, without direct experimental evidence, this remains a hypothesis based on the known activities of related compounds.

Redox Cycling, Reactive Oxygen Species (ROS) Generation, and Antioxidant Systems

Electrochemical Characterization of Redox Potentials

The electrochemical properties of quinones are fundamental to their biological activity, particularly their ability to undergo redox cycling. The redox potential of a quinone determines its capacity to accept electrons and subsequently transfer them to molecular oxygen to generate reactive oxygen species (ROS). The introduction of substituents onto the naphthoquinone ring significantly influences its redox potential.

In aprotic media, quinones typically exhibit two reversible one-electron reduction steps, corresponding to the formation of the semiquinone radical anion (Q•−) and then the dianion (Q2−). nih.gov The precise potential at which these reductions occur is a key determinant of the compound's ability to participate in biological redox reactions.

Table 1: Comparative Redox Potentials of Naphthoquinone Derivatives

| Compound | Substituents | Effect on Redox Potential (Compared to Unsubstituted) | Reference(s) |

| 2,3-Dichloro-1,4-naphthoquinone | 2,3-Dichloro | Increased | researchgate.net |

| 2,3-Diamino-1,4-naphthoquinone | 2,3-Diamino | Decreased | researchgate.net |

| Quinones with electron-withdrawing groups | General | Increased | acs.org |

| Quinones with electron-donating groups | General | Decreased | acs.org |

| 2-Methyl-1,4-naphthoquinone (Menadione) | 2-Methyl | Slightly Decreased | acs.org |

This table is generated based on established principles of quinone chemistry and data from related compounds, as direct comparative values for this compound were not found.

Cellular ROS Production and Oxidative Stress Induction Mechanisms (in vitro studies)

A primary mechanism of action for many naphthoquinones is the generation of reactive oxygen species (ROS) through redox cycling. mdpi.comnih.gov This process involves the enzymatic or chemical reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) anions (O₂•−). Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

Studies on various substituted 1,4-naphthoquinones have consistently demonstrated their ability to increase intracellular ROS levels, leading to oxidative stress and subsequent cellular damage. researchgate.net For example, novel synthetic naphthoquinone derivatives have been shown to induce ROS-mediated apoptosis in cancer cells. nih.gov Specifically, derivatives with high structural resemblance to this compound, such as those bearing phenylamino (B1219803) moieties, have been found to trigger significant hydrogen peroxide production in A549 lung cancer cells. mdpi.com This induction of ROS is a key factor in their cytotoxic activity. mdpi.comnih.gov

The process of ROS generation by this compound can be summarized as follows:

Reduction: The naphthoquinone moiety is reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to its semiquinone radical form.

Oxygen Activation: The semiquinone radical transfers an electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide radical (O₂•−).

Cascade Formation: The superoxide radical can be dismutated to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). H₂O₂ can then be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction in the presence of ferrous ions.

This continuous cycle of reduction and oxidation leads to a significant accumulation of ROS, overwhelming the cell's antioxidant capacity and resulting in oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Interaction with Cellular Antioxidant Defense Systems (e.g., Glutathione)

The high electrophilicity of this compound makes it a prime candidate for interaction with cellular nucleophiles, most notably glutathione (B108866) (GSH). GSH is a critical component of the cellular antioxidant defense system, and its depletion can render cells vulnerable to oxidative damage.

The interaction between this compound and GSH can occur through two primary mechanisms:

Michael Addition: The α,β-unsaturated carbonyl system of the naphthoquinone ring is susceptible to nucleophilic attack by the thiol group of GSH. This Michael addition reaction results in the formation of a glutathione conjugate.

Nucleophilic Substitution: The two chloromethyl groups at the 2 and 3 positions are highly reactive electrophilic centers. The chlorine atoms are good leaving groups, and the benzylic nature of the carbon atoms makes them susceptible to Sₙ2-type nucleophilic substitution by the thiolate anion of GSH. This reaction would also lead to the formation of a glutathione conjugate, releasing hydrochloric acid.

The reaction of haloalkanes with sodium hydrosulfide (B80085) is a known method for thiol synthesis, indicating the high reactivity of the C-Cl bond towards sulfur nucleophiles. wikipedia.org Furthermore, the enzymatic conjugation of electrophiles with GSH is often catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov These enzymes can facilitate the reaction of compounds like this compound with GSH, leading to their detoxification. However, this process also consumes GSH, which can lead to a state of oxidative stress if the rate of depletion exceeds the rate of synthesis. The depletion of cellular glutathione has been associated with the fungitoxic action of related compounds like chlorothalonil, which also reacts with GSH. researchgate.net

Protein Modification and Adduct Formation

Covalent Adduct Formation with Cysteine, Lysine, and Histidine Residues

The electrophilic nature of this compound facilitates the formation of covalent adducts with nucleophilic amino acid residues in proteins. This irreversible modification can alter protein structure and function, leading to the disruption of cellular signaling pathways and ultimately contributing to cytotoxicity. The primary targets for adduction are the side chains of cysteine, lysine, and histidine.

Cysteine: The thiol group of cysteine is a soft nucleophile and is particularly reactive towards both the Michael acceptor sites on the quinone ring and the electrophilic chloromethyl groups. ox.ac.uknih.gov Alkylation of cysteine residues by electrophiles is a well-established mechanism of protein modification. ox.ac.uk The reaction of the chloromethyl groups with cysteine would proceed via nucleophilic substitution, forming a stable thioether bond. explorationpub.comnih.gov

Lysine: The primary amine group in the side chain of lysine is also a potent nucleophile that can react with the electrophilic centers of this compound. Studies with other quinones have confirmed the formation of adducts with lysine residues. nih.gov

Histidine: The imidazole (B134444) ring of histidine contains a nucleophilic nitrogen atom that can also participate in covalent bond formation with electrophilic compounds. nih.gov

Mass spectrometry-based proteomic approaches have been instrumental in identifying the specific protein targets and adduction sites of quinones. nih.gov For instance, studies on p-benzoquinone have revealed specific adduction to cysteine residues in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov Given the enhanced reactivity conferred by the two chloromethyl groups, it is highly probable that this compound forms adducts with a range of cellular proteins, contributing significantly to its biological activity. rsc.org

Table 2: Potential Sites of Covalent Adduct Formation on Amino Acid Residues by this compound

| Amino Acid | Nucleophilic Group | Type of Reaction | Potential Product | Reference(s) |

| Cysteine | Thiol (-SH) | Michael Addition / Nucleophilic Substitution | Thioether linkage | ox.ac.uknih.govexplorationpub.comnih.gov |

| Lysine | Amine (-NH₂) | Michael Addition / Nucleophilic Substitution | Amine linkage | nih.gov |

| Histidine | Imidazole Ring | Michael Addition / Nucleophilic Substitution | N-alkylated imidazole | nih.gov |

This table outlines the probable reactions based on the known reactivity of the functional groups present in this compound and the nucleophilic amino acids.

Modulation of Protein Function via Electrophilic Adduction

This compound functions as a bioreductive alkylating agent. nih.gov Its electrophilic nature is a key determinant of its biological activity. The 1,4-naphthoquinone core can undergo reduction to a hydroquinone, which then generates a highly reactive quinone methide species. This reactive intermediate is capable of forming covalent adducts with cellular macromolecules, including proteins.